4-Azido-1-fluoro-2-methylbenzene
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Overview
Description
4-Azido-1-fluoro-2-methylbenzene is an organic compound with the molecular formula C7H6FN3. It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3), a fluoro group (-F), and a methyl group (-CH3). This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-fluoro-2-methylbenzenesulfonyl chloride, is treated with sodium azide (NaN3) under appropriate conditions to replace the sulfonyl group with an azido group .
Industrial Production Methods
Industrial production methods for 4-Azido-1-fluoro-2-methylbenzene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would typically involve the use of large-scale reactors, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-fluoro-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 4-amino-1-fluoro-2-methylbenzene.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
4-Azido-1-fluoro-2-methylbenzene has several applications in scientific research:
Biology: Potential use in bioconjugation techniques where the azido group can be used to attach biomolecules to various surfaces or other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-1-fluoro-2-methylbenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and substitution. In biological systems, the azido group can form covalent bonds with biomolecules, making it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
4-Azido-1-fluoro-2-methylbenzene: C7H6FN3
4-Azido-2-fluorotoluene: C7H6FN3
4-Azido-1-methyl-2-fluorobenzene: C7H6FN3
Uniqueness
This compound is unique due to the presence of both the azido and fluoro groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The fluoro group increases the compound’s stability and reactivity, while the azido group provides a versatile functional group for various chemical transformations .
Properties
IUPAC Name |
4-azido-1-fluoro-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-4-6(10-11-9)2-3-7(5)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFNWEADGNXZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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